JWH 019 N-(2-fluorohexyl) isomer is a synthetic cannabinoid that belongs to a class of compounds known as cannabimimetic aminoalkylindoles. These compounds are designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. JWH 019 N-(2-fluorohexyl) isomer specifically has a fluorine atom substituted at the second position of the hexyl chain, which alters its interaction with cannabinoid receptors in the body.
JWH 019 N-(2-fluorohexyl) isomer is part of a family of synthetic cannabinoids that were developed for research purposes and have been identified in various herbal blends marketed as legal alternatives to marijuana. These substances are classified as novel psychoactive substances (NPS), which are often created to circumvent legal restrictions on controlled substances. The compound is primarily used in forensic and analytical research to study its properties and effects, as well as its potential risks associated with human consumption.
The synthesis of JWH 019 N-(2-fluorohexyl) isomer typically involves multi-step organic reactions. The general approach includes:
The exact conditions (e.g., temperature, solvent, catalysts) and reagents can vary based on the desired yield and purity of the final product.
The molecular formula for JWH 019 N-(2-fluorohexyl) isomer is , with a molecular weight of approximately 373.50 g/mol. The structure can be represented by its InChI and SMILES notations:
InChI=1S/C25H25FNO/c1-2-8-19(26)15-16-27-17-23(21-12-5-6-14-24(21)27)25(28)22-13-7-10-18-9-3-4-11-20(18)22/h3-7,9-14,17,19H,2,8,15-16H2,1H3
O=C(C1=CN(CCC(F)CCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC=C3
This structure indicates that JWH 019 N-(2-fluorohexyl) has a complex arrangement that includes an indole moiety linked to a naphthoyl group.
JWH 019 N-(2-fluorohexyl) isomer can undergo various chemical reactions typical for synthetic cannabinoids, including:
The mechanism of action for JWH 019 N-(2-fluorohexyl) involves binding to cannabinoid receptors in the brain:
Quantitative data on binding affinities indicate that JWH 019 N-(2-fluorohexyl) has a Ki value (inhibition constant) similar to other synthetic cannabinoids, suggesting significant potency in activating these receptors.
JWH 019 N-(2-fluorohexyl) isomer exhibits several notable physical and chemical properties:
Data regarding flash point indicates it may be volatile; thus, proper precautions should be taken during handling.
JWH 019 N-(2-fluorohexyl) isomer serves several key roles in scientific research:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: